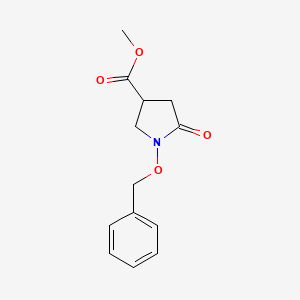

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester

説明

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group . They are often synthesized through esterification, a reaction between an alcohol and a carboxylic acid .

Synthesis Analysis

Esters can be synthesized in several ways. One common method is through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .

Chemical Reactions Analysis

Esters undergo several types of reactions. One of the most common is hydrolysis, which is the reverse of esterification. The ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol .

Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

科学的研究の応用

Enantiomerically Pure Compound Synthesis : This compound is used in the synthesis of enantiomerically pure derivatives. For example, enantiopure methyl esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids, which include the 1-benzyl derivative, were obtained by enzymatic resolution of chiral racemic mixtures. This process showed favorable interaction with α-chymotrypsin, leading to high enantiomeric ratios, and was used to synthesize methyl esters of β-proline (Felluga et al., 2001).

Isomer Synthesis and Structural Assignment : The compound plays a role in the synthesis of isomers and structural assignment by NMR and mass spectroscopy. An example is the synthesis of isomeric 3-methyl-4,5-dioxo-1,2-diphenyl-3-pyrrolidinecarboxylic acid methyl esters from reactions involving similar compounds (Titus et al., 1990).

Use in Enantioselective Processes : The compound is utilized in enantioselective processes using hydrolytic enzymes. It is one of the substrates in the resolution of chiral, racemic esters, where enantioselective hydrolysis is catalyzed by various hydrolases (Chikusa et al., 2003).

Alkaline Hydrolysis Studies : Research on the rates of alkaline hydrolysis of carboxylic acid methyl esters, which include compounds structurally similar to the target compound, is another area of application. This research provides insights into the effect of benzo-substitution on the rates of hydrolysis (Feinstein et al., 1969).

Synthesis of Oxazole Derivatives : It is involved in the synthesis of oxazole derivatives. For instance, the reaction of similar compounds with sodium hydride in anhydrous benzene, followed by treatment with various reagents, results in the formation of 5-substituted oxazole-4-carboxylic acid esters (Tormyshev et al., 2006).

Decarboxylation and Nitrosation Studies : The compound is used in studies related to the decarboxylation and nitrosation of pyrrolidone-carboxylic acids, leading to the formation of various dioxopyrrolidine derivatives (Gailius & Stamm, 1992).

Synthesis of Benzene Derivatives : It is also used in the synthesis of new benzene derivatives, which includes tri-substituted and hexa-substituted benzoic methyl esters and benzoic acids (Foerster et al., 2011).

作用機序

Target of Action

Similar compounds have been shown to interact with proteins such as tolloid-like protein 2

Mode of Action

It’s known that similar compounds can undergo reactions such as formation of oximes and hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the carbonyl group of the compound to form an oxime or hydrazone .

Biochemical Pathways

It’s known that similar compounds can affect one-carbon metabolism pathways, which are critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .

Pharmacokinetics

Similar compounds have been shown to undergo reactions at the benzylic position, which can influence their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to undergo reactions that result in the formation of structurally related components by oxidation, reduction, polymerization, dehydrogenation, and cyclization .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate”. For instance, environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

将来の方向性

The Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests potential future directions for the use of boronic esters, including “1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester”, in organic synthesis .

特性

IUPAC Name |

methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRONHHYSBFOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)